molecular formula C9H17ClN2O2 B12309242 rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis

Cat. No.: B12309242
M. Wt: 220.69 g/mol
InChI Key: OHUJXJGZEOOUOP-UHFFFAOYSA-N
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Description

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique octahydropyrano[3,4-c]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the N-methyl group and subsequent formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxamide
  • rac-(3aR,7aR)-2-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid hydrochloride

Uniqueness

rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis is unique due to its N-methyl group and the specific configuration of its octahydropyrano[3,4-c]pyrrole structure

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-8(12)9-2-3-13-5-7(9)4-11-6-9;/h7,11H,2-6H2,1H3,(H,10,12);1H

InChI Key

OHUJXJGZEOOUOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CCOCC1CNC2.Cl

Origin of Product

United States

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